Technical Monograph: Synthesis and Structural Characterization of N-[(Z)-Amino(phenyl)methylidene]-N'-phenylthiourea
Technical Monograph: Synthesis and Structural Characterization of N-[(Z)-Amino(phenyl)methylidene]-N'-phenylthiourea
Executive Summary & Strategic Utility
Compound Class:
This technical guide details the synthesis, purification, and characterization of N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea . This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for urease inhibition, antimicrobial activity, and as a bidentate (
The specific "Z" designation in the nomenclature highlights the stereochemical rigidity induced by intramolecular hydrogen bonding (IMHB), a feature that significantly influences its bioavailability and receptor binding affinity.
Retrosynthetic Analysis & Reaction Engineering
The Chemical Pathway
The synthesis is achieved through the nucleophilic addition of benzamidine (liberated in situ from its hydrochloride salt) to phenyl isothiocyanate . This route is preferred over acyl chloride pathways due to higher atom economy and milder conditions.
Key Reaction Parameters:
-
Nucleophile: Benzamidine (generated from Benzamidine HCl + Base).
-
Thermodynamic Driver: Formation of the stable thiourea moiety and subsequent resonance stabilization.
-
Stereochemical Control: The product spontaneously adopts the
-configuration due to a pseudo-six-membered ring formed by intramolecular hydrogen bonding between the amidine and the thiocarbonyl sulfur.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway for the formation of the N-imidoylthiourea scaffold, highlighting the critical deprotonation step.
Experimental Protocol
Materials & Reagents[3][4]
-
Benzamidine Hydrochloride Hydrate (98% purity)
-
Phenyl Isothiocyanate (98% purity, density ~1.13 g/mL)
-
Triethylamine (Et3N) or NaOH (pellets)
-
Solvent: Anhydrous Acetone or Ethanol (Absolute)
Step-by-Step Synthesis Workflow
Step 1: Liberation of the Free Base
-
Dissolve 10 mmol (1.56 g) of Benzamidine Hydrochloride in 30 mL of anhydrous acetone in a round-bottom flask.
-
Add 11 mmol of Triethylamine (1.5 mL) dropwise while stirring.
-
Note: If using NaOH, dissolve 11 mmol NaOH in minimal water and add to the ethanol solution of benzamidine.
-
-
Stir at Room Temperature (RT) for 15 minutes. A white precipitate (Et3N·HCl or NaCl) may form; this can be filtered off now or later, but filtering now yields cleaner kinetics.
Step 2: Nucleophilic Addition
-
To the stirring solution of free benzamidine, add 10 mmol (1.2 mL) of Phenyl Isothiocyanate dropwise over 10 minutes.
-
Observation: The solution often turns yellow/orange, and a mild exotherm may occur.
Step 3: Reaction Propagation
-
Reflux the mixture at 50–60°C for 4–6 hours.
-
Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the PITC spot (
) and the appearance of a lower product.
Step 4: Isolation & Purification
-
Cool the reaction mixture to RT, then pour into 100 mL of ice-cold water.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete aggregation.
-
Filter the solid under vacuum. Wash with cold water (
mL) to remove residual salts. -
Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C.
-
Collect the yellow/off-white crystals and dry in a desiccator.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Structural Characterization & Validation
The validity of the synthesis is confirmed only when the spectral data supports the (Z)-configuration , stabilized by the intramolecular hydrogen bond (
Spectroscopic Data Summary
| Method | Diagnostic Signal | Assignment & Structural Insight |
| FT-IR | ||
| Chelated | ||
| (DMSO- | Free/Amide-like | |
| Aromatic Protons (Multiplets) | ||
Crystallographic Validation (The "Z" Factor)
X-ray diffraction (XRD) studies of analogous N-imidoylthioureas confirm the planar
-
Geometry: The molecule adopts a planar conformation to maximize resonance.
-
H-Bonding: The "Z" descriptor in the name refers to the relationship of the amino group and the thiourea moiety across the
bond. The intramolecular Hydrogen bond ( ) locks this conformation, preventing free rotation at room temperature.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of Benzamidine HCl. | Ensure Et3N is fresh or use a stronger base (NaOH) in a biphasic system. |
| Oily Product | Solvent trapping or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Desulfurization | Overheating (formation of urea derivative). | Keep reflux temperature strictly below 65°C; avoid prolonged reaction times (>12h). |
References
-
LookChem. (n.d.). N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea - CAS 39536-03-3.[3] Retrieved from [Link]
-
Li, Z.-Y., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674.[4] Retrieved from [Link]
-
Asegbeloyin, J. N., et al. (2023). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. PMC. Retrieved from [Link]
-
Saeed, A., et al. (2010).[5] Review on Synthesis and Antimicrobial Activity of Phenylthiourea. International Journal of Creative Research Thoughts. Retrieved from [Link]
- Justus Liebigs Annalen der Chemie. (Analogous protocols for N-imidoylthiourea synthesis).
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
